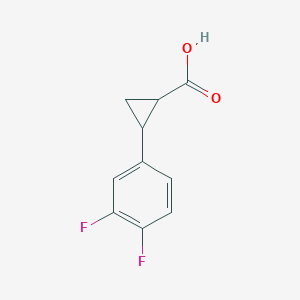

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 1157561-73-3

Cat. No.: VC2388070

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1157561-73-3 |

|---|---|

| Molecular Formula | C10H8F2O2 |

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | 2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |

| Standard InChI Key | CSLVZAGSOJLXCT-UHFFFAOYSA-N |

| SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |

Introduction

Physical and Chemical Properties

The physical and chemical properties of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid provide essential information for its characterization, handling, and application in various contexts. These properties form the foundation for understanding its behavior in different environments and its potential interactions with other molecules.

Physical Properties

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid exhibits distinct physical characteristics that influence its practical applications. The compound possesses a molecular weight of 198.166 g/mol, making it a relatively small organic molecule . Its density is approximately 1.4±0.1 g/cm³, which is typical for compounds of this class .

The compound has a high boiling point of 308.1±42.0 °C at standard pressure (760 mmHg), indicating strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group . Its flash point is reported to be 140.1±27.9 °C, a parameter important for safety considerations during handling and storage .

The following table summarizes the key physical properties of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 198.166 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 308.1±42.0 °C at 760 mmHg | |

| Flash Point | 140.1±27.9 °C | |

| Molecular Formula | C₁₀H₈F₂O₂ |

Chemical Structure and Reactivity

The chemical structure of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring with a carboxylic acid group at position 1 and a 3,4-difluorophenyl group at position 2 . The carboxylic acid functionality makes this compound capable of participating in typical acid-base reactions, esterification, and amidation.

The presence of the strained three-membered cyclopropane ring contributes to the compound's unique reactivity. This ring strain can make the compound susceptible to ring-opening reactions under specific conditions, which is a consideration in its chemical transformations.

The 3,4-difluorophenyl substituent adds another dimension to the compound's reactivity profile. The fluorine atoms, being strongly electronegative, influence the electron distribution within the molecule and can affect how it interacts with various reagents and biological targets.

Synthesis Methods

The synthesis of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is of particular interest due to its importance as an intermediate in pharmaceutical manufacturing. Multiple synthetic routes have been developed, each with specific advantages in terms of yield, stereoselectivity, and scalability.

Classical Synthetic Approaches

One established method for synthesizing 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid begins with 3,4-difluorobenzaldehyde. This aldehyde is reacted with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid through a Knoevenagel condensation followed by decarboxylation .

The resulting unsaturated acid is then converted to the corresponding acid chloride using thionyl chloride in toluene with pyridine as a base. The acid chloride is esterified with L-menthol to produce (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate . This ester undergoes cyclopropanation with dimethylsulfoxonium methylide in the presence of sodium iodide and sodium hydroxide in DMSO to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate .

The final step involves hydrolysis of this ester to yield trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid . This synthetic pathway is notable for its ability to produce the stereochemically pure trans isomer, which is crucial for pharmaceutical applications.

Alternative Synthetic Routes

An alternative approach involves the ruthenium-catalyzed asymmetric cyclopropanation of a suitable olefin. In this method, a ruthenium catalyst system comprising dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine is employed . Ethyl diazoacetate is added to this system to generate ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate, which is subsequently hydrolyzed to trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid using sodium hydroxide in methanol .

This approach is particularly valuable for its high degree of stereoselectivity, allowing for the efficient production of the desired enantiomer without the need for resolution steps.

Applications in Pharmaceutical Development

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid has garnered significant attention in pharmaceutical research due to its role as a key intermediate in the synthesis of important therapeutic agents. Its specific structural features make it particularly valuable for developing compounds with targeted biological activities.

Role in Ticagrelor Synthesis

One of the most notable applications of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is its use as a precursor in the synthesis of ticagrelor, a potent antiplatelet agent. Specifically, the (1R,2R) enantiomer of this compound serves as a crucial intermediate in the synthetic pathway leading to ticagrelor .

The synthetic route involves converting (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid to (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine through either a Curtius or Hofmann rearrangement . This transformation is essential for establishing the correct stereochemistry required for ticagrelor's biological activity.

Ticagrelor functions as a platelet aggregation antagonist by inhibiting the P2Y12 receptor, which plays a crucial role in thrombus formation. The carefully controlled stereochemistry of the cyclopropane ring in the precursor compound directly influences the spatial arrangement of key functional groups in the final drug molecule, highlighting the importance of stereoselective synthesis methods for this intermediate.

Further Pharmaceutical Derivatives

Beyond its role in ticagrelor synthesis, 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid serves as a building block for various other pharmaceutical compounds. The carboxylic acid functionality allows for conversion to different derivatives, each with potential therapeutic applications.

One documented derivative is trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide, which is formed by reacting the carboxylic acid with aqueous hydroxylamine solution . This amide can be further transformed to trans-(1R,2R)-N-(acetyloxy)-2-(3,4-difluorophenyl)-1-cyclopropane carboxamide by treatment with pyridine and acetic anhydride .

These transformations demonstrate the versatility of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid as a synthetic intermediate, capable of serving as a platform for developing compounds with diverse pharmacological profiles.

Research Findings in Enzymatic Resolution

Recent research has significantly advanced our understanding of enzymatic methods for obtaining optically pure 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid. These developments are crucial for pharmaceutical applications where stereochemical purity directly impacts therapeutic efficacy.

Lipase-Catalyzed Resolution Studies

A notable study published in the Journal of the Taiwan Institute of Chemical Engineers in 2019 explored an efficient hydrolytic resolution process for preparing (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid from trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide . The research employed immobilized Candida antarctica lipase B (CALB) in methyl tert-butyl ether as the reaction medium .

The investigation yielded impressive results with quantifiable improvements in enzyme activity and enantioselectivity. At an optimal temperature of 45°C, the researchers achieved a kinetic parameter (k₂ᵣᵣKₘᵣᵣ⁻¹) of 5.512 L/h·g and an enantiomeric ratio (Eₜᵣₐₙₛ) of 197 . These values indicate excellent enzymatic efficiency and high stereoselectivity, making this approach particularly valuable for industrial applications.

Comparative Studies with Related Substrates

The research also included comparative studies using trans-2-phenylcyclopropyl 1,2,4-azolide as a substrate . This comparison provided valuable insights into the influence of the difluorophenyl substituent on enzymatic recognition and catalytic efficiency.

The findings from these comparative studies demonstrated the broader applicability of the developed resolution process. The researchers concluded that their method holds promise for synthesizing other optically pure 2-phenylcyclopropane-1-carboxylic acids with various substitutions on the phenyl ring . This versatility enhances the significance of the research beyond its immediate application to 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid.

Thermodynamic and Kinetic Analysis

A detailed thermodynamic and kinetic analysis of the CALB-catalyzed resolution process provided deeper insights into the mechanism of enzymatic recognition and catalysis . These analyses are essential for optimizing reaction conditions and predicting the performance of similar enzymatic systems with related substrates.

The researchers' thorough mechanistic investigation contributes valuable knowledge to the field of biocatalysis, particularly for the resolution of cyclopropane derivatives. The insights gained from this work may guide the development of improved enzymatic methods for obtaining stereochemically pure pharmaceutical intermediates.

Structural Characteristics and Stereochemistry

The stereochemical features of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid are critical to its applications, particularly in pharmaceutical development. The compound contains two stereogenic centers in the cyclopropane ring, giving rise to multiple possible stereoisomers.

Stereoisomers and Their Significance

The cyclopropane ring in 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid contains two adjacent stereogenic centers at positions 1 and 2, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) . Among these, the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)) have distinct three-dimensional arrangements that significantly influence their chemical and biological properties.

The (1R,2R) enantiomer, identified by CAS number 220352-36-3, is particularly significant in pharmaceutical applications . This specific stereoisomer serves as a precursor in the synthesis of ticagrelor, where the precise spatial arrangement of atoms is crucial for the drug's interaction with its biological target .

The importance of stereochemistry in this compound underscores the need for stereoselective synthetic methods and efficient resolution techniques, as discussed in previous sections. The development of these methods has been driven by the pharmaceutical industry's demand for stereochemically pure intermediates.

Structural Analysis and Conformation

The three-dimensional structure of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring that exists in a nearly planar conformation due to the constraints of the three-membered ring . The carboxylic acid group at position 1 and the 3,4-difluorophenyl substituent at position 2 adopt specific orientations relative to the cyclopropane plane.

In the (1R,2R) isomer, both the carboxylic acid and the difluorophenyl group are positioned on the same face of the cyclopropane ring but point in opposite directions . This trans arrangement minimizes steric interactions between these bulky substituents, contributing to the relative stability of this stereoisomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume